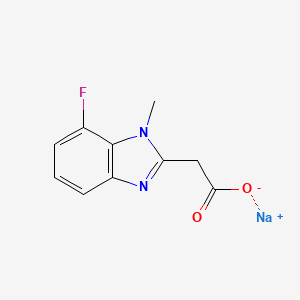
sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-fluoro-1-methyl-1H-1,3-benzodiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
7-fluoro-1-methyl-1H-1,3-benzodiazole: A closely related compound without the acetate group.
2-(1H-benzimidazol-2-yl)acetic acid: A similar compound with a different substitution pattern.
Uniqueness
Sodium 2-(7-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is unique due to the presence of the fluoro and acetate groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its potency and selectivity in various applications compared to its analogs.
Properties
Molecular Formula |
C10H8FN2NaO2 |
|---|---|
Molecular Weight |
230.17 g/mol |
IUPAC Name |
sodium;2-(7-fluoro-1-methylbenzimidazol-2-yl)acetate |
InChI |
InChI=1S/C10H9FN2O2.Na/c1-13-8(5-9(14)15)12-7-4-2-3-6(11)10(7)13;/h2-4H,5H2,1H3,(H,14,15);/q;+1/p-1 |
InChI Key |
VMNUIXZCWGPBRH-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=NC2=C1C(=CC=C2)F)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



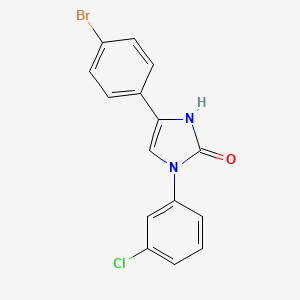
![4-[(4-{[(2-Amino-6-chloro-4-pyrimidinyl)sulfanyl]methyl}benzyl)sulfanyl]-6-chloro-2-pyrimidinamine](/img/structure/B14858936.png)

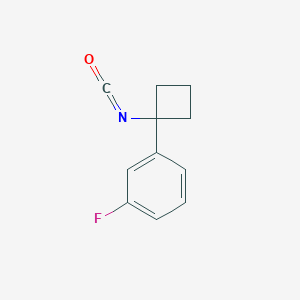

![1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride](/img/structure/B14858963.png)
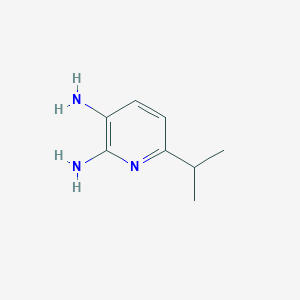
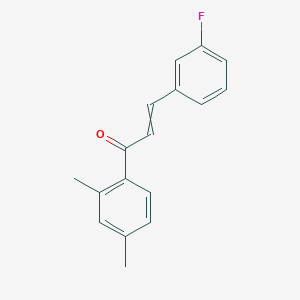
![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-methoxybenzoic acid](/img/structure/B14858972.png)
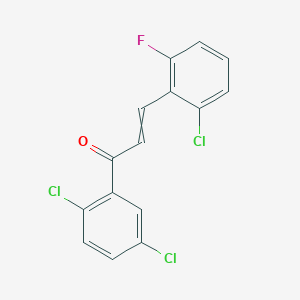
![5-(Benzo[D][1,3]dioxol-5-YL)thiophene-2-carbaldehyde](/img/structure/B14858979.png)
![2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol](/img/structure/B14858986.png)
![1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene](/img/structure/B14859001.png)
